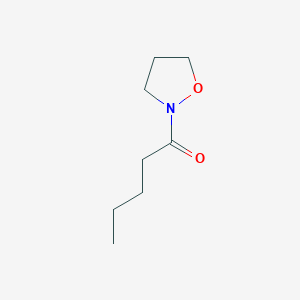![molecular formula C12H14ClNO4 B2699123 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248369-04-0](/img/structure/B2699123.png)
2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as CBZ-Cl, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. CBZ-Cl is a derivative of benzoic acid and is commonly used as a protective group in the synthesis of peptides and other organic compounds.
Applications De Recherche Scientifique
2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been used in a variety of scientific research applications, including drug development and peptide synthesis. 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is commonly used as a protective group in the synthesis of peptides, which involves the coupling of amino acids to form peptide chains. The protective group helps to prevent unwanted reactions during the synthesis process and can be easily removed once the peptide chain is complete. 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been studied for its potential use in the development of new drugs, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is not well understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of the disease. 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may also work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to have anti-inflammatory and analgesic effects. 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been studied for its potential use in the treatment of chronic pain and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a protective group in the synthesis of peptides and other organic compounds. 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is also relatively stable and can be stored for long periods of time without degradation. However, 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid does have some limitations in laboratory experiments. It can be toxic in high concentrations and may require special handling and disposal procedures. 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may also interfere with certain analytical techniques, such as mass spectrometry, which can make it difficult to analyze the products of peptide synthesis reactions.
Orientations Futures
There are several future directions for research on 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One area of interest is the development of new drugs that incorporate 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid as a key component. 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid may also be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research may be needed to better understand the mechanism of action of 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid and its potential side effects and toxicity. Overall, 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has significant potential for use in scientific research and drug development, and further studies are needed to fully explore its capabilities.
Méthodes De Synthèse
The synthesis of 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves the reaction of 2-chlorobenzoic acid with isobutyl chloroformate and diisopropylethylamine. The resulting product is then treated with carbobenzoxy chloride to yield 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. The synthesis of 2-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is relatively simple and can be carried out in a laboratory setting with ease.
Propriétés
IUPAC Name |
2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(9(8)13)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGAEITXYKRXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl]amino}-2-chlorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)
![2-(2-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2699045.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)


![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)
![(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2699054.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)


